Head-to-Head Physical Property Comparison: (2-Ethylcyclopropyl)methanamine vs. Cyclopropylmethanamine
The presence of the 2-ethyl substituent on the cyclopropane ring leads to a measurable increase in molecular weight and alters key physical properties compared to the unsubstituted cyclopropylmethanamine. This modification directly impacts handling, purification, and formulation considerations during synthesis. The target compound has a higher molecular weight (85.15 g/mol vs. 71.12 g/mol) and a slightly lower boiling point (84.5±8.0 °C vs. 86.1±0.0 °C), which can influence distillation conditions and storage requirements .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 85.15 g/mol (free base) |
| Comparator Or Baseline | Cyclopropylmethanamine: 71.12 g/mol |
| Quantified Difference | +14.03 g/mol (19.7% increase) |
| Conditions | Calculated based on molecular formula (C5H11N vs C4H9N) |
Why This Matters
The higher molecular weight and increased lipophilicity from the ethyl group influence the compound's volatility and solubility profile, which are critical parameters for reaction engineering and purification method development in chemical process R&D.
